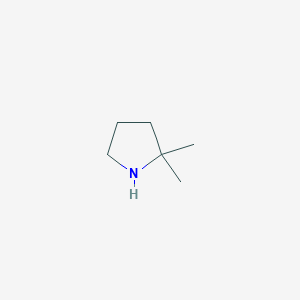

2,2-Dimethylpyrrolidine

Vue d'ensemble

Description

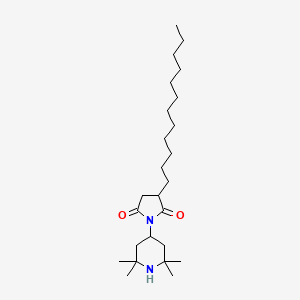

2,2-Dimethylpyrrolidine is a substituted pyrrolidine . It is one of the major bioactive compounds found in Teucrium manghuaense .

Molecular Structure Analysis

The molecular formula of 2,2-Dimethylpyrrolidine is C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .Physical And Chemical Properties Analysis

2,2-Dimethylpyrrolidine has a density of 0.8±0.1 g/cm3, a boiling point of 107.4±8.0 °C at 760 mmHg, and a vapour pressure of 27.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 5.5±16.5 °C . The index of refraction is 1.419, and the molar refractivity is 31.1±0.3 cm3 .Applications De Recherche Scientifique

Chemical Standards in Ion Mobility Spectrometry

2,2-Dimethylpyrrolidine, through its close relative 2,4-dimethylpyridine, has shown its utility in ion mobility spectrometry. This method is crucial for analyzing chemical standards, providing valuable insights into the behaviors of protonated molecules and their temperature-dependent mobilities. This research underlines the importance of such compounds in enhancing the precision of mobility spectra comparisons across global laboratories, highlighting their potential as standard compounds for various chemical analyses (Eiceman, Nazarov, & Stone, 2003).

Synthesis Enhancement via Microwave Irradiation

The adaptation of microwave technology for synthesizing chemical compounds, using 2,6-dimethylpyridine as a starting material, signifies an innovative shift from traditional synthesis methods. This approach not only optimizes the synthesis process but also demonstrates the potential for microwave irradiation to streamline and improve the efficiency of chemical production processes, including those involving dimethylpyrrolidine derivatives (Zhang et al., 2010).

Zeolites and Catalysis

Research involving 2,6-dimethylpyridine offers insights into its selective interaction with zeolites, which can significantly impact the field of catalysis. By understanding how these compounds interact with and poison Bronsted sites on zeolites, scientists can better manipulate catalytic processes for various industrial applications, improving efficiency and selectivity (Jacobs & Heylen, 1974).

Intermolecular Hydrogen Bonding

The study of 2,2-dimethylbutynoic acid with a pyridone terminus sheds light on the importance of hydrogen bonding in molecular recognition and self-assembly processes. This research has broad implications for designing new materials and pharmaceuticals, highlighting how subtle changes in molecular structure can profoundly affect the properties and interactions of chemical compounds (Wash, Maverick, Chiefari, & Lightner, 1997).

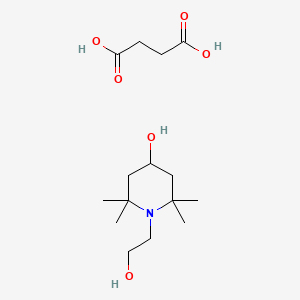

G-quadruplex Binding Ligand Synthesis

The development of G-quadruplex binding ligands from dimethylpyrrolidine derivatives offers a promising avenue for cancer treatment. By stabilizing quadruplex DNA structures, these compounds can inhibit telomerase, a key target in cancer therapy. This research exemplifies the potential of dimethylpyrrolidine derivatives in developing novel therapeutic agents (Smith et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHODFIDDEBEGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328878 | |

| Record name | 2,2-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylpyrrolidine | |

CAS RN |

35018-15-6 | |

| Record name | 2,2-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

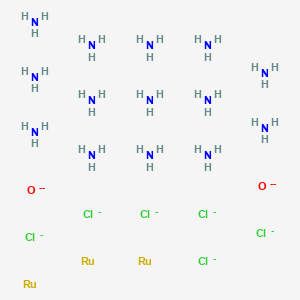

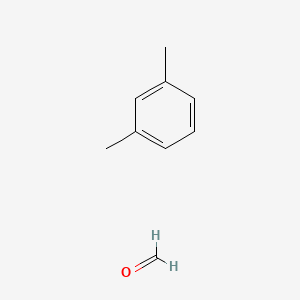

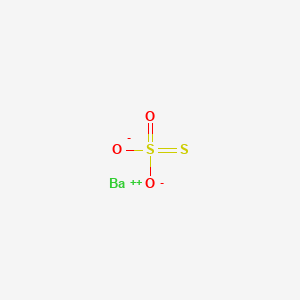

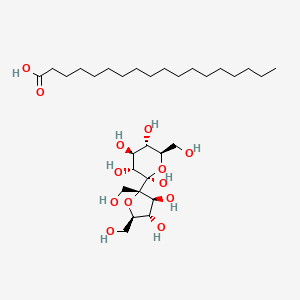

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)

![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)